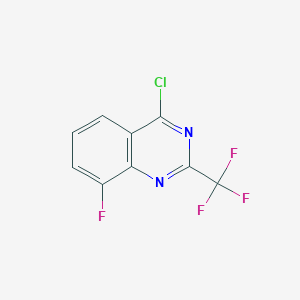

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Description

BenchChem offers high-quality 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHMCYYJRVPENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652964 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-18-7 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No. 959238-18-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, with the Chemical Abstracts Service (CAS) number 959238-18-7, is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1] The quinazoline scaffold is a "privileged structure," frequently found in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound—a chloro group at the 4-position, a fluoro group at the 8-position, and a trifluoromethyl group at the 2-position—imparts unique chemical reactivity and potential for targeted therapeutic design.

The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates, while the fluorine atom can modulate electronic properties and binding interactions.[4] The chlorine atom at the 4-position is a highly reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making it an exceptionally versatile handle for the synthesis of diverse libraries of compounds.[5] This guide provides an in-depth analysis of the synthesis, characterization, reactivity, and applications of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, offering valuable insights for professionals in the field of drug development.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is presented in the table below.

| Property | Value | Source |

| CAS Number | 959238-18-7 | [1] |

| Molecular Formula | C₉H₃ClF₄N₂ | [6] |

| Molecular Weight | 250.58 g/mol | [6] |

| Appearance | Expected to be a solid | [6] |

| Storage Temperature | Room temperature | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the quinazoline ring system. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom at the 8-position and another for the trifluoromethyl group at the 2-position. The signal for the CF₃ group will appear as a singlet, while the signal for the C8-F will likely show coupling to the adjacent aromatic protons. For the related compound 2-(trifluoromethyl)-1H-quinazolin-4-one, the ¹⁹F NMR standard is CCl₃F.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline typically proceeds through a two-step sequence involving the formation of the corresponding quinazolin-4-one intermediate, followed by chlorination.

Step 1: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

The construction of the quinazolinone core is a well-established transformation in heterocyclic chemistry. A common and efficient method involves the condensation of a substituted anthranilic acid with a suitable reagent to introduce the C2 and N3 atoms of the pyrimidine ring. In this case, 2-amino-3-fluorobenzoic acid would be the logical starting material.

The reaction with trifluoroacetic anhydride or a related trifluoromethyl-containing reagent provides the 2-(trifluoromethyl)quinazolin-4-one. This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

Experimental Protocol: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (Proposed)

-

To a stirred solution of 2-amino-3-fluorobenzoic acid in a suitable solvent (e.g., toluene or dioxane), add an equimolar amount of a dehydrating agent.

-

Slowly add trifluoroacetic anhydride at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.

Step 2: Chlorination of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

The conversion of the quinazolin-4-one to the 4-chloroquinazoline is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The mechanism of this reaction involves the activation of the carbonyl oxygen of the quinazolinone by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C4 position and subsequent elimination to form the 4-chloroquinazoline.

Experimental Protocol: Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (Proposed)

-

Suspend 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline.

Caption: Synthetic workflow for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline.

Reactivity and Applications in Drug Discovery

The primary utility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline in drug discovery stems from the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents, enabling the rapid generation of diverse chemical libraries for biological screening.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system, further enhanced by the trifluoromethyl group at the 2-position, makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. Common nucleophiles employed in these reactions include:

-

Amines: Reaction with primary and secondary amines is a widely used strategy to synthesize 4-aminoquinazoline derivatives, which are prominent in many biologically active compounds, including kinase inhibitors.[5]

-

Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alcohols or phenols, typically in the presence of a base.

-

Thiols: Thioether linkages can be formed through reaction with thiols.

The regioselectivity of the SNAr reaction is a key advantage. Nucleophilic attack occurs preferentially at the 4-position over other positions on the quinazoline ring.

Caption: General scheme for the SNAr reaction of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline.

Potential Therapeutic Applications

Derivatives of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline are of significant interest in the development of novel therapeutics, particularly in the following areas:

-

Oncology: The 4-anilinoquinazoline scaffold is a well-known pharmacophore for the inhibition of various protein kinases that are implicated in cancer cell proliferation and survival. The strategic placement of fluorine and trifluoromethyl groups can enhance the binding affinity and selectivity of these inhibitors.

-

Anti-inflammatory Agents: Quinazoline derivatives have been investigated for their potential to modulate inflammatory pathways.

-

Antimicrobial Agents: The quinazoline nucleus is present in a number of compounds with antibacterial and antifungal activity.

The versatility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline as a synthetic intermediate makes it a valuable tool for lead optimization in drug discovery programs. By systematically modifying the substituent at the 4-position, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.

Conclusion

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The key to its utility lies in the predictable and efficient reactivity of the 4-chloro group, which allows for the creation of a wide range of derivatives. For researchers and scientists in drug development, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents targeting a variety of diseases. The continued exploration of the chemical space accessible from this versatile intermediate is likely to yield new and improved drug candidates in the future.

References

-

Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. 2022. Available from: [Link]

-

Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. ResearchGate. 2022. Available from: [Link]

-

Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

2-(trifluoromethyl)-1H-quinazolin-4-one - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2017. Available from: [Link]

-

Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. 2024. Available from: [Link]

-

4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. Matrix Fine Chemicals. Available from: [Link]

-

Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. 2007. Available from: [Link]

-

(PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. 2015. Available from: [Link]

-

4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262. PubChem. Available from: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2024. Available from: [Link]

-

Pharmacological importance of quinazoline-based drugs. ResearchGate. 2022. Available from: [Link]

-

Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. Bioorganic & Medicinal Chemistry. 2023. Available from: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. 2015. Available from: [Link]

-

1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. 2020. Available from: [Link]

Sources

- 1. 4-Chloro-8-fluoro-2-(trifluoroMethyl)quinazoline | 959238-18-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline [cymitquimica.com]

An In-Depth Technical Guide to the Spectral Characterization of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Abstract

This technical guide provides a comprehensive framework for the spectral analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No: 959238-18-7)[1][2], a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[3][4] While empirical spectral data for this specific molecule is not publicly cataloged, this document serves as an expert guide for researchers, outlining the principles, predictive data, and standardized protocols for its complete structural elucidation and purity assessment. We will delve into the theoretical underpinnings and practical execution of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), explaining the causality behind experimental choices. The guide culminates in an integrated workflow, demonstrating how these techniques synergistically confirm the molecular identity of the title compound, ensuring the scientific rigor required in pharmaceutical and chemical research.

Introduction

Chemical Identity and Structure

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a polysubstituted quinazoline derivative. The quinazoline core is a foundational scaffold in numerous biologically active molecules.[3] This particular structure is characterized by three distinct halogen substituents: a chlorine atom at the 4-position, a fluorine atom at the 8-position, and a trifluoromethyl group at the 2-position. These features are expected to profoundly influence the molecule's chemical reactivity, physicochemical properties, and spectral characteristics.

-

Chemical Formula: C₉H₃ClF₄N₂

-

Molecular Weight: 266.58 g/mol

-

CAS Number: 959238-18-7[1]

-

Structure:

Significance in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of approved drugs for cancer therapy (e.g., Gefitinib, Erlotinib). The introduction of fluorine and trifluoromethyl groups is a common strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] Specifically, the unique substitution pattern of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline makes it a valuable building block for creating novel compounds for targeted therapies.[5][7] Its derivatives are explored for a range of activities, including as kinase inhibitors and anticancer agents.[4][8] Therefore, unambiguous structural confirmation via spectral analysis is a critical first step in any research and development pipeline utilizing this intermediate.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the cornerstone of molecular formula confirmation. For a molecule like 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing molecular weight information.[9][10][11]

Predicted Mass Spectrum Data

A high-resolution mass spectrometer (HRMS) is essential for determining the elemental composition. The presence of chlorine results in a characteristic isotopic pattern, with the ³⁷Cl isotope producing a signal at [M+2]⁺ that is approximately one-third the intensity of the main ³⁵Cl [M]⁺ peak.

| Ion Species | Calculated Exact Mass | Predicted Relative Abundance |

| [C₉H₃³⁵ClF₄N₂ + H]⁺ | 267.0000 | 100% |

| [C₉H₃³⁷ClF₄N₂ + H]⁺ | 268.9971 | ~32% |

Rationale: The high mass accuracy of an instrument like an Orbitrap or TOF analyzer allows the measured mass to be matched to the calculated mass with parts-per-million (ppm) error, providing strong evidence for the predicted elemental formula.

Experimental Protocol: ESI-MS

Objective: To acquire a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer coupled with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂): Set to a temperature and flow rate (e.g., 300 °C, 5 L/min) to facilitate desolvation.

-

Nebulizer Pressure: Set to ensure a stable spray.

-

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and the corresponding [M+2+H]⁺ peak. Compare the measured exact mass and isotopic distribution to the theoretical values.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule, requiring minimal sample preparation.[13][14][15] The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands

The structure of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline contains several IR-active functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Appearance |

| 1620-1580 | C=N/C=C Stretch (Quinazoline ring) | Strong to medium, sharp peaks |

| 1480-1400 | Aromatic C=C Stretch | Medium, sharp peaks |

| 1350-1150 | C-F Stretch (Aromatic & CF₃) | Strong, broad, complex absorptions |

| 1100-1000 | C-Cl Stretch | Medium to weak |

| 850-750 | C-H Bending (Aromatic) | Medium to strong, indicative of substitution pattern |

Rationale: The trifluoromethyl group is known to produce very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region. The precise positions of the C=N and C=C stretching bands confirm the presence of the heterocyclic aromatic core.

Experimental Protocol: ATR-IR

Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal (typically diamond or germanium).[16]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Engagement: Lower the ATR press and apply firm, consistent pressure to ensure good contact between the solid sample and the crystal surface.[16]

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands, comparing them to the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, one can map the precise connectivity and chemical environment of nearly every atom in the structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The aromatic region will contain three distinct signals corresponding to the three protons on the quinazoline ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

| Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

| ~8.2-8.4 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 7-8 | H-7 | Deshielded by the adjacent fluorine at C-8 and the quinazoline nitrogen. Shows coupling to both H-6 and the fluorine atom. |

| ~8.0-8.2 | d | J(H-H) ≈ 8-9 | H-5 | Deshielded by the quinazoline nitrogen. Coupled to H-6. |

| ~7.8-8.0 | t | J(H-H) ≈ 7-8 | H-6 | Appears as a triplet (or more complex multiplet due to F coupling) from coupling to H-5 and H-7. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The spectrum will show 9 distinct carbon signals. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Shift (ppm) | Multiplicity (¹JCF) | Assignment | Rationale |

| ~160-165 | d (¹JCF ≈ 250 Hz) | C-8 | Directly attached to fluorine, resulting in a very large one-bond coupling constant and a downfield shift. |

| ~155-160 | q (²JCF ≈ 35-40 Hz) | C-2 | Attached to the CF₃ group, causing a downfield shift and a characteristic quartet splitting pattern. |

| ~150-155 | s | C-4 | Attached to chlorine and nitrogen, resulting in a downfield shift. |

| ~145-150 | s | C-8a | Quaternary carbon at the ring junction. |

| ~135-140 | s | C-7 | Aromatic CH carbon. |

| ~125-130 | d (JCF ≈ 5-10 Hz) | C-4a | Quaternary carbon at the ring junction, may show small coupling to fluorine. |

| ~120-125 | s | C-5 | Aromatic CH carbon. |

| ~118-123 | q (¹JCF ≈ 275 Hz) | CF₃ | The carbon of the trifluoromethyl group itself, appearing as a strong quartet with a large coupling constant. |

| ~115-120 | d (JCF ≈ 20-25 Hz) | C-6 | Aromatic CH carbon, shows two-bond coupling to the fluorine at C-8. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is crucial for confirming the fluorine-containing moieties. Two signals are expected.

| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -70 | s | CF₃ | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| ~ -110 to -130 | d | C8-F | A doublet (or more complex multiplet) due to coupling with the adjacent H-7 proton. |

Experimental Protocol: Solution NMR

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for complete structural confirmation.

-

Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[18][19][20]

-

Expert Insight: Chloroform-d (CDCl₃) is a good first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. The deuterated solvent is essential for the spectrometer's lock system, which maintains magnetic field stability during acquisition.[20]

-

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Setup:

-

Insert the sample into the magnet.[18]

-

Lock the spectrometer on the deuterium signal of the solvent.[21]

-

Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp spectral lines and high resolution. This can be done automatically using topshim or similar commands.[18]

-

Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F) to ensure maximum signal transmission and sensitivity.[21]

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. This is usually a quick experiment due to the 100% natural abundance of ¹⁹F.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired data.

-

Calibrate the chemical shift scale (for ¹H and ¹³C, reference to residual solvent peaks or TMS).

-

Integrate the ¹H signals to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding nuclei in the molecular structure.

-

Integrated Spectral Analysis Workflow

No single technique provides the complete picture. The true power of spectral analysis lies in the integration of data from MS, IR, and NMR to build a self-validating system for structural confirmation. The workflow below illustrates this synergistic process.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational confirmation of the molecular formula. Infrared spectroscopy offers a rapid check for the presence of key functional groups. Finally, multi-nuclear NMR spectroscopy delivers the definitive, high-resolution map of the atomic connectivity, confirming the specific isomeric structure. By following the predictive models and detailed protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this valuable chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

- Vertex AI Search. (n.d.). Electrospray Ionization (ESI)

- Go up. (2023, July 24).

- NIH. (n.d.).

- PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved January 1, 2026.

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 1, 2026.

- Anton Paar Wiki. (n.d.).

- YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules - The Research Repository @ WVU. Retrieved January 1, 2026.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 1, 2026.

- Bruker. (n.d.).

- Georgia Tech NMR Center. (2023, August 29).

- Wikipedia. (n.d.).

- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Iowa State University. (n.d.).

- Unknown Source. (n.d.). Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline.

- The Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones.

- Unknown Source. (n.d.).

- SpectraBase. (n.d.). 4-Chloro-2-(ethylsulfanyl)-8-(trifluoromethyl)quinazoline - Optional[FTIR] - Spectrum.

- Unknown Source. (n.d.).

- ChemicalBook. (2022, December 30). 4-Chloro-8-fluoro-2-(trifluoroMethyl)quinazoline | 959238-18-7.

- Biomall. (n.d.). 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, 50mg.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-(trifluoromethyl)quinoline 97 1701-24-2.

- PubMed Central. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities - PMC.

- BLD Pharm. (n.d.). 124429-27-2|4-Chloro-8-fluoroquinazoline|BLD Pharm.

- Chemsrc. (2025, November 27). 4-chloro-8-fluoro-2-methyl-quinazoline | CAS#:1404365-01-0.

- PubMed Central. (2022, June 10). 2-(3-Bromophenyl)

- ResearchGate. (n.d.). (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )

- Alfa Chemistry. (n.d.). CAS 959238-11-0 4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline.

- PubChem. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262.

- SpectraBase. (n.d.). 4-Chloro-2-[trichloromethyl]quinazoline - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339.

- PubMed Central. (2023, May 24). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC.

- SpectraBase. (n.d.). Ivabradine MS3_1.

Sources

- 1. 4-Chloro-8-fluoro-2-(trifluoroMethyl)quinazoline | 959238-18-7 [chemicalbook.com]

- 2. biomall.in [biomall.in]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 15. mt.com [mt.com]

- 16. youtube.com [youtube.com]

- 17. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. lsom.uthscsa.edu [lsom.uthscsa.edu]

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. The guide delves into the influence of the compound's distinct functional groups—a quinazoline core, a reactive 4-chloro substituent, an 8-fluoro group, and a stabilizing 2-(trifluoromethyl) moiety—on its physicochemical properties. Detailed, step-by-step protocols for determining kinetic and thermodynamic solubility in aqueous and organic media are presented. Furthermore, a systematic approach to stability testing through forced degradation studies, in accordance with ICH guidelines, is outlined to identify potential degradation pathways and establish appropriate storage and handling conditions. This guide is intended to be a practical resource, enabling scientists to generate robust and reliable data for this promising quinazoline derivative.

Part 1: Physicochemical Properties and Structural Analysis

Introduction to 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline belongs to the quinazoline class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities. The specific substitutions on this molecule suggest its potential as an intermediate in the synthesis of targeted therapeutics.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 959238-18-7 |

| Molecular Formula | C₉H₃ClF₄N₂ |

| Molecular Weight | 250.58 g/mol |

| Appearance | White to off-white solid (typical) |

| Storage Temperature | 2-8°C is commonly recommended for related chloroquinazolines.[1][2] |

The Influence of Functional Groups on Physicochemical Behavior

The solubility and stability of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline are a direct consequence of its molecular architecture.

-

The Quinazoline Core: This bicyclic aromatic system provides a rigid scaffold. While generally stable, the pyrimidine ring can be susceptible to hydrolytic cleavage under harsh conditions.[3]

-

4-Chloro Group: The chlorine atom at the 4-position is a key reactive site, making the compound a valuable synthetic intermediate for nucleophilic aromatic substitution reactions. However, this reactivity also implies a potential for hydrolytic degradation, particularly under basic conditions, to the corresponding quinazolinone.

-

8-Fluoro Group: The fluorine atom at the 8-position is expected to influence the electronic properties of the aromatic system and increase lipophilicity. Fluorine substitution can also enhance metabolic stability.[4]

-

2-(Trifluoromethyl) Group: The -CF₃ group is a strong electron-withdrawing group that significantly impacts the molecule's properties. It is known to increase lipophilicity, which can decrease aqueous solubility.[5] Concurrently, the high strength of the C-F bond often enhances thermal and metabolic stability.[6][7]

Predicted Physicochemical Properties

While experimental data is sparse, computational methods like Quantitative Structure-Property Relationship (QSPR) models can provide valuable initial estimates of key physicochemical parameters.[8][9]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| logP (octanol/water) | High | Indicates high lipophilicity and likely low aqueous solubility. |

| pKa (most basic) | Low | The quinazoline nitrogens are weakly basic, influenced by electron-withdrawing groups. |

| Aqueous Solubility | Low | Expected due to the high logP and crystalline nature of similar compounds. |

Part 2: Solubility Profiling

A thorough understanding of a compound's solubility is critical for its progression in the drug discovery pipeline, impacting everything from in vitro assay performance to in vivo bioavailability.[10]

Theoretical Considerations for Solubility

Solubility is governed by the interplay between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecule by the solvent. For poorly soluble compounds like 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, this balance is often unfavorable in aqueous media.

Experimental Determination of Aqueous Solubility

Kinetic solubility is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[11][12] It is a rapid method to flag potential solubility issues early in discovery.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Analyze the plates using a nephelometer to detect light scattering from any precipitate formed.

-

Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer blank.

Caption: Kinetic solubility determination workflow.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[13][14] The shake-flask method is the most common approach.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline to vials containing the desired aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve.

Caption: Thermodynamic solubility determination workflow.

Solubility in Organic Solvents and Co-solvent Systems

Determining solubility in common organic solvents is essential for preparing stock solutions for biological assays and for developing formulations and analytical methods.

Table 3: Recommended Solvents for Screening

| Solvent | Application |

| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions in biological screening. |

| Ethanol, Methanol | Protic solvents, useful in formulations and analytical mobile phases. |

| Acetonitrile (ACN) | Aprotic solvent, common in reversed-phase HPLC. |

| Dichloromethane (DCM) | Non-polar solvent for organic synthesis and purification. |

| Polyethylene Glycol (PEG) | Co-solvent for in vivo formulations. |

The shake-flask method described above can be adapted for these solvents.

Part 3: Stability Assessment and Degradation Pathway Analysis

Principles of Chemical Stability Testing

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability studies to identify likely degradation products and establish degradation pathways.[15][16] These studies are mandated by regulatory bodies under ICH guideline Q1A(R2).[17][18]

Forced Degradation Studies: A Practical Approach

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[17] A stability-indicating HPLC method capable of separating the parent compound from all degradation products is essential.[19][20]

-

Stock Solution: Prepare a stock solution of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline in a suitable solvent like acetonitrile.

-

Control Sample: A sample protected from stress conditions should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature (hydrolysis of the 4-chloro group can be rapid).

-

Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80°C.

-

Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 24 hours), neutralize if necessary, dilute, and analyze by HPLC.

-

Stress Condition: Mix the stock solution with a solution of 3-30% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature and protected from light.

-

Sampling: Withdraw aliquots at various time points, quench any remaining H₂O₂ if necessary, dilute, and analyze by HPLC.

-

Solid State: Store the solid compound in an oven at a high temperature (e.g., 80°C).

-

Solution State: Heat the solution of the compound in a suitable solvent at 60-80°C.

-

Sampling: For the solid, dissolve a weighed amount at different time points. For the solution, withdraw aliquots. Analyze by HPLC.

-

Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

-

Control: A dark control sample should be stored under the same conditions.

-

Analysis: Analyze the samples by HPLC.

Caption: Forced degradation study workflow.

Hypothetical Degradation Pathways

Based on the structure, the most probable degradation pathway under hydrolytic conditions is the nucleophilic substitution of the 4-chloro group to form 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one. The quinazoline ring itself may undergo cleavage under more extreme acidic or basic conditions. Oxidative degradation could potentially lead to N-oxide formation.[21]

Recommended Storage and Handling Conditions

Based on the anticipated stability profile:

-

Solid: Store in a well-sealed container at 2-8°C, protected from light and moisture.

-

In Solution (DMSO): For short-term storage, 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Part 4: Conclusion

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline. The inherent physicochemical properties are dictated by its unique combination of functional groups. By employing the detailed experimental protocols outlined herein—from rapid kinetic solubility screens to in-depth forced degradation studies—researchers can generate the critical data needed to advance this compound through the drug discovery and development process. A thorough understanding of its solubility and stability profile will enable informed decisions regarding formulation, analytical method development, and ultimately, its potential as a therapeutic agent or key intermediate.

Part 5: References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from --INVALID-LINK--

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--

-

Li, Y., Wang, H., Wang, C., & Zhang, J. (2018). Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. Figshare. --INVALID-LINK--

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from --INVALID-LINK--

-

Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Retrieved from --INVALID-LINK--

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--

-

Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.

-

Popat, S., & Patel, P. (2010). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2375-2384. --INVALID-LINK--

-

Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from --INVALID-LINK--

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(7), 347-353. --INVALID-LINK--

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--

-

Popat, S., & Patel, P. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16). --INVALID-LINK--

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from --INVALID-LINK--

-

Al-Tel, T. H. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2841. --INVALID-LINK--

-

TargetMol. (n.d.). 4-chloro-quinazoline. Retrieved from --INVALID-LINK--

-

Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. --INVALID-LINK--

-

Duchowicz, P. R., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry, 16(17), 7944-7955. --INVALID-LINK--

-

Sharma, V. K., & Goswami, A. (2014). QSPR prediction of aqueous solubility of drug-like organic compounds. Journal of Chemical Information and Modeling, 54(2), 420-428. --INVALID-LINK--

-

Kumar, S., et al. (2016). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Journal of Molecular Liquids, 221, 58-64. --INVALID-LINK--

References

- 1. evotec.com [evotec.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. database.ich.org [database.ich.org]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Item - Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]

The Trifluoromethyl Group: A Keystone in the Biological Activity of 2-Substituted Quinazolines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of Fluorine

The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with various biological targets. Among the numerous substitutions explored, the introduction of a trifluoromethyl (-CF3) group at the 2-position has emerged as a particularly impactful strategy for enhancing potency, modulating physicochemical properties, and improving metabolic stability.[4]

The trifluoromethyl group is a unique substituent. Its strong electron-withdrawing nature, high lipophilicity, and ability to act as a bioisostere for other groups can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Furthermore, the -CF3 group can engage in specific non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity to target proteins. This guide provides a comprehensive overview of the diverse biological activities of 2-(trifluoromethyl)quinazolines, delving into their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used to elucidate their therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quinazoline scaffold is famously associated with the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[5][6] Several FDA-approved drugs, such as gefitinib and erlotinib, feature this core structure.[5] The incorporation of a 2-(trifluoromethyl) moiety has been explored to develop novel anticancer agents with improved efficacy and selectivity.

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism by which 2-(trifluoromethyl)quinazolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[6]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a classic pharmacophore for targeting the ATP-binding site of EGFR.[5] The trifluoromethyl group at the 2-position can enhance the binding affinity and selectivity for both wild-type and mutant forms of EGFR, which are often implicated in non-small cell lung cancer.[5]

-

Multi-Kinase Inhibition: Some 2-(trifluoromethyl)quinazoline derivatives have been shown to act as multi-kinase inhibitors, targeting several key kinases involved in tumor progression, such as FLT3 and Aurora Kinase A (AURKA), which are relevant in acute myeloid leukemia (AML).[7]

Key Compounds and In Vitro Efficacy

The antiproliferative activity of 2-(trifluoromethyl)quinazoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| Compound 8b | PC3 (Prostate) | PIM-1 (predicted) | 5.51 | [8] |

| LNCaP (Prostate) | PIM-1 (predicted) | 4.51 | [8] | |

| K562 (Leukemia) | PIM-1 (predicted) | 8.49 | [8] | |

| Compound 45 | HL-60 (Leukemia) | Not specified | 1.2 | [9] |

| K-562 (Leukemia) | Not specified | 1.5 | [9] | |

| BPR1K871 | MOLM-13 (AML) | FLT3/AURKA | 0.005 | [7] |

| MV4-11 (AML) | FLT3/AURKA | 0.005 | [7] |

This table presents a selection of compounds to illustrate the range of activities and is not exhaustive.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the 2-(trifluoromethyl)quinazoline compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram: Inhibition of EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling cascade by a 2-(trifluoromethyl)quinazoline.

Anti-inflammatory and Neuroprotective Activities

Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[10] Compounds that can mitigate inflammatory processes in the central nervous system are of significant therapeutic interest. 2-(Trifluoromethyl)quinazolines have demonstrated promising anti-inflammatory and neuroprotective properties.[10]

Mechanism of Action: Modulating Inflammatory Pathways

-

NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12] Some fluorine-substituted quinazoline derivatives have been shown to inhibit the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway.[11][12] This leads to a downstream reduction in the production of pro-inflammatory mediators.

-

Antioxidant Effects and Reduction of Nitric Oxide (NO): Oxidative stress and the overproduction of nitric oxide (NO) by activated microglia contribute to neuronal damage.[10] Certain 2-(trifluoromethyl)quinazolines have been found to possess antioxidant properties and can reduce the production of NO in lipopolysaccharide (LPS)-stimulated microglial cells.[10]

Key Findings

-

A study on synthesized 2-trifluoromethylquinazolines showed that they could protect murine microglia (BV2) and mouse neuroblastoma (N2a) cells from LPS- and H2O2-induced cytotoxicity.[10]

-

Several of the tested compounds also significantly reduced NO production in LPS-induced BV2 cells, indicating their anti-inflammatory potential.[10]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Plate BV2 microglial cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the 2-(trifluoromethyl)quinazoline compounds for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (untreated cells) and LPS-only wells.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Diagram: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by a 2-(trifluoromethyl)quinazoline.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The quinazoline scaffold has been identified as a promising source of compounds with antibacterial and antifungal properties.[13][14][15]

Spectrum of Activity

Derivatives of the broader quinazoline class have shown activity against a range of pathogens, including:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.[13][14]

-

Gram-negative bacteria: Escherichia coli.[13]

-

Fungi: Aspergillus niger and Candida albicans.[16]

While specific data for 2-(trifluoromethyl)quinazolines is less abundant in the reviewed literature, the general activity of the scaffold suggests this is a promising area for further investigation. For instance, certain thiazolo[3,2-a]quinazolin-10-ium halides containing a trifluoromethyl group have demonstrated high bactericidal activity against E. coli.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method involves challenging the microorganism with serial dilutions of the antimicrobial compound in a liquid nutrient broth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 2-(trifluoromethyl)quinazoline and make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial or fungal inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. Studies on a 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a structurally related compound, provide insights into the potential metabolic fate of this class of molecules.[17][18]

Key metabolic pathways can include hydroxylation of the quinazoline ring system and oxidation of side chains.[17] The trifluoromethyl group itself is generally resistant to metabolic degradation, which can contribute to an improved metabolic stability and a longer half-life of the compound.[4] However, its lipophilicity can also influence distribution and potential for accumulation.

Experimental Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Principle: The compound is incubated with liver microsomes (which contain the metabolic enzymes) and a cofactor (NADPH). The disappearance of the parent compound over time is monitored.

Step-by-Step Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a known concentration (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Conclusion and Future Perspectives

The 2-(trifluoromethyl)quinazoline scaffold is a versatile and potent platform for the development of novel therapeutics. The unique properties of the trifluoromethyl group contribute significantly to the biological activity and pharmacokinetic profiles of these compounds. The evidence strongly supports their potential as anticancer agents, particularly as kinase inhibitors, and as modulators of inflammatory pathways relevant to neurodegenerative diseases.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the quinazoline core and other substituents will be crucial to optimize potency and selectivity for specific targets.

-

Target Deconvolution: For compounds with promising phenotypic activity, identifying the precise molecular target(s) is essential for understanding the mechanism of action and for rational drug design.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: The broad spectrum of activity suggests that 2-(trifluoromethyl)quinazolines could be investigated for other applications, such as antiviral or antiparasitic agents.

By leveraging the principles of medicinal chemistry and robust biological evaluation, the 2-(trifluoromethyl)quinazoline scaffold holds significant promise for delivering the next generation of targeted therapies.

References

-

Medina, C. A., et al. (2021). Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Medicinal Chemistry, 17(6), 623-629. [Link]

-

Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383. [Link]

-

Wu, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

-

Meng, Q., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 248, 115065. [Link]

-

ResearchGate. (n.d.). Quinazolines with reported antibacterial activity. [Link]

-

Kovaleva, O., et al. (2020). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[8][10][11]triazolo[1,5-c]quinazolines. Molecules, 25(21), 5192. [Link]

-

El-Sayed, S., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-13. [Link]

- Google Patents. (n.d.).

-

Srivastava, S., & Srivastava, S. (2015). Biological activity of Quinazoline: A Review. International Journal of Pharma Sciences and Research, 6(9), 1025-1033. [Link]

-

ResearchGate. (n.d.). Protein kinase inhibitory activity of quinazolines for cancer therapy. [Link]

-

Pop, O., & Pop, R. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(21), 11536. [Link]

-

A Comprehensive Review of Recent Advances in the Biological Activities of Quinazolines. (2022). Chemical Biology & Drug Design. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]

-

Kodama, R., et al. (1975). Metabolism of 1-(3-Trifluoromethylphenyl)-3-(2-hydroxy- ethyl)quinazoline-2,4(1H,3H). Xenobiotica, 5(1), 39-48. [Link]

-

Meng, Q., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 248, 115065. [Link]

-

Kodama, R., et al. (1975). Metabolism of 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (H-88). II. Abosorption, distribution and excretion in rat, mouse, rabbit, monkey and man. Xenobiotica, 5(10), 601-609. [Link]

-

ResearchGate. (n.d.). Hybrid design strategy for novel quinazoline-based dual FLT3/AURKA inhibitors. [Link]

-

Semantic Scholar. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2022). Journal of Microbiology, Epidemiology and Immunobiology. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry. [Link]

-

Srivastava, S., & Srivastava, S. (2017). Biological activity of Quinazoline: A Review. ResearchGate. [Link]

-

Zayed, M. F., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8507. [Link]

-

In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). International Journal of Molecular Sciences. [Link]

-

Asadi, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 1-15. [Link]

-

Kumar, M., et al. (2023). ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. European Chemical Bulletin, 12(Special Issue 4), 281-307. [Link]

-

Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (2022). European Journal of Medicinal Chemistry. [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. [Link]

-

Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. (2024). Journal of Medicinal Chemistry. [Link]

-

Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. (2009). European Journal of Medicinal Chemistry. [Link]

-

Rational design of novel MTDLs from the quinazoline family combining... (n.d.). ResearchGate. [Link]

-

Wu, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. [Link]

-

Potential antimicrobial activities of q - JOCPR. (n.d.). [Link]

-

Discovery and characterisation of quinazolines and 8-Azaquinazolines as NLRP3 agonists with oral bioavailability in mice. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 9. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Metabolism of 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (H-88). II. Abosorption, distribution and excretion in rat, mouse, rabbit, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Modulating the Bioactivity of Quinazoline Derivatives

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, my experience in the field has consistently highlighted a crucial principle in drug discovery: small atomic changes can yield profound pharmacological consequences. Among the tools in the medicinal chemist's arsenal, the strategic incorporation of fluorine is unparalleled in its ability to fine-tune a molecule's properties. This guide provides an in-depth analysis of the role of fluorine in enhancing the bioactivity of quinazoline derivatives, a scaffold of immense importance in modern therapeutics, particularly in oncology. We will move beyond simple observation to explore the underlying causality, providing field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Impact of Fluorine in Medicinal Chemistry

Before delving into the quinazoline core, it is essential to understand why fluorine is considered a "magic bullet" in drug design.[1] Its unique properties stem from a combination of factors:

-

Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[2][3] This allows it to act as a bioisostere for hydrogen, often being introduced without causing significant steric hindrance at the target binding site.[4][5]

-

High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful electron-withdrawing inductive effect.[3] This fundamentally alters the electronic landscape of the molecule.

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol for sp³ C).[3] This bond is highly resistant to metabolic cleavage, a property we strategically exploit to enhance drug stability.[1][6]

These core characteristics translate into three primary areas of influence on a drug candidate: modulation of physicochemical properties, enhancement of metabolic stability, and alteration of target binding interactions.

Physicochemical Property Modulation: pKa and Lipophilicity

The introduction of fluorine can dramatically alter a molecule's acidity/basicity (pKa) and lipophilicity (LogP/LogD), two parameters that govern absorption, distribution, metabolism, and excretion (ADME).

-

pKa Depression: The strong inductive effect of fluorine withdraws electron density, which can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atoms in the quinazoline ring.[3] This reduction in basicity can improve bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[1][2]

-

Lipophilicity Tuning: A single fluorine-for-hydrogen substitution typically increases lipophilicity (LogP).[3] This can enhance membrane permeability and improve binding affinity through increased hydrophobic interactions with the target protein.[7] However, this is highly context-dependent, and the introduction of groups like trifluoromethyl (CF3) can have varied effects.[3]

Enhancing Metabolic Stability

One of the most common and impactful applications of fluorine is to block metabolic "soft spots."[6][8] Many drug candidates fail due to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]

-